Eptifibatide Impurity 1
Description
Properties
Molecular Formula |
C35H48N10O10S2 |
|---|---|
Molecular Weight |
832.95 |
sequence |
deamino-Cys(1)-hArg-Gly-Asp-Trp-Pro-Cys(1)-OH |
Origin of Product |
United States |
Mechanistic Pathways of Eptifibatide Impurity Formation
Impurities Arising from Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis is the cornerstone of eptifibatide (B1663642) production. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. While highly efficient, SPPS is prone to several side reactions that lead to the generation of impurities.
Deletion Sequences
Deletion sequences are impurities where one or more amino acid residues are missing from the target peptide sequence. molecularcloud.org This can occur due to incomplete deprotection of the N-α-amino group of the growing peptide chain or inefficient coupling of the incoming amino acid. molecularcloud.orgnih.gov If the protecting group is not fully removed, the subsequent amino acid cannot be coupled, leading to a deletion. Similarly, if the coupling reaction does not go to completion, a portion of the peptide chains will lack the intended amino acid. thermofisher.com
| Factor | Mechanism Leading to Deletion Sequences | Reference |
| Incomplete Deprotection | The N-α-protecting group (e.g., Fmoc) is not completely removed, preventing the subsequent amino acid from coupling to the growing peptide chain. | molecularcloud.orgnih.gov |
| Inefficient Coupling | The incoming amino acid fails to couple completely to the deprotected N-terminus of the peptide chain, often due to steric hindrance or aggregation. | thermofisher.compeptide.com |
Truncated Amino Acid Sequences
Truncated sequences are peptides that are shorter than the intended full-length eptifibatide. These impurities arise from the premature termination of the peptide chain elongation. One common cause is the capping of the unreacted amino groups on the growing peptide chain, for instance, by acetylation if acetic anhydride (B1165640) is used in a capping step. nih.gov Another mechanism involves the irreversible termination of the peptide chain through side reactions, such as the formation of a guanidine (B92328) moiety at the N-terminus when using certain coupling reagents. peptide.com Furthermore, issues with the stability of the linker attaching the peptide to the resin can lead to premature cleavage and the formation of truncated peptides. nih.gov
Incomplete Deprotection Sequences and Peptide-Protection Adducts
During the final cleavage step, where the peptide is released from the resin and side-chain protecting groups are removed, incomplete removal of these protecting groups can lead to impurities. nih.gov These are known as peptide-protection adducts, where a protecting group remains covalently attached to an amino acid side chain. nih.gov The efficiency of deprotection can be influenced by the choice of cleavage cocktail and the specific protecting groups used. For instance, the trityl (Trt) group used for cysteine protection requires specific scavengers in the cleavage cocktail to ensure its complete removal. sigmaaldrich.com
Amino Acid Racemization and Epimerization during Coupling
The chirality of amino acids is crucial for the biological activity of eptifibatide. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, and epimerization, a change in the configuration at one of several chiral centers, are significant concerns during SPPS. nih.govnih.gov These side reactions primarily occur during the activation of the amino acid's carboxyl group for coupling. peptide.comnih.govacs.org The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can readily lose proton chirality at the α-carbon. nih.gov Certain amino acids, like cysteine and histidine, are particularly susceptible to racemization. peptide.com The choice of coupling reagents, solvents, and temperature can significantly impact the extent of racemization. u-tokyo.ac.jpacs.org The presence of diastereomeric impurities, which have different physicochemical properties, can complicate purification and affect the final product's biological activity. acs.orgacs.org
| Factor | Influence on Racemization/Epimerization | Reference |
| Amino Acid Activation | The activation of the carboxyl group can lead to the formation of intermediates (e.g., oxazolone) that are prone to losing chirality. | peptide.comnih.govacs.org |
| Coupling Reagents | The type of coupling reagent used can influence the rate of racemization. | u-tokyo.ac.jpwikipedia.org |
| Amino Acid Residue | Certain amino acids, such as cysteine and histidine, are more susceptible to racemization. | peptide.com |
| Reaction Conditions | Factors like temperature and solvent polarity can affect the extent of epimerization. | u-tokyo.ac.jp |
Amino Acid Insertion
Amino acid insertion impurities are characterized by the presence of an extra amino acid residue in the peptide sequence. This can happen if an excess of an activated amino acid is not completely washed away after a coupling step. molecularcloud.orgnih.gov The residual activated amino acid can then be incorporated in the subsequent coupling cycle, leading to an insertion. researchgate.net While less common than deletion, this side reaction can lead to a heterogeneous final product. researchgate.net
Modified Sequences Due to Peptide Cleavage
The final step of SPPS involves cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups, typically using a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.com This harsh step can induce various side reactions, leading to modified peptide sequences. For example, the t-butyl cations generated during the cleavage of t-butyl-based protecting groups can alkylate sensitive residues like tryptophan and methionine. peptide.com Furthermore, incomplete cleavage can result in the peptide remaining attached to the resin or fragments of the linker remaining on the peptide. sigmaaldrich.com Side reactions such as O-sulfonation of serine and threonine residues can also occur during the removal of protecting groups from arginine residues. nih.gov
Influence of Reagents and Reaction Conditions on Synthesis-Related Impurities
The synthesis of eptifibatide, typically achieved through solid-phase peptide synthesis (SPPS), involves a series of chemical reactions where amino acids are sequentially coupled to form the desired peptide chain. researchgate.netnih.gov The reagents and conditions used during this multi-step process can significantly influence the impurity profile of the final active pharmaceutical ingredient (API). researchgate.net
Inefficient coupling or deprotection steps during SPPS can lead to the formation of deletion or insertion sequences. nih.gov For instance, incomplete removal of the Fmoc-protecting group can result in a deletion impurity where an amino acid is missing from the final peptide sequence. mdpi.com Conversely, the use of excess activated amino acids can sometimes lead to insertion impurities. nih.gov
The choice of coupling reagents and solvents plays a critical role. Certain solvents can promote side reactions; for example, dimethylformamide (DMF) can degrade to form impurities that may react with the peptide chain. nih.gov The basic conditions required for Fmoc-deprotection, often using piperidine, can also catalyze side reactions like racemization or deamidation, particularly at sensitive amino acid residues. researchgate.netmdpi.com
Table 1: Factors in Solid-Phase Peptide Synthesis (SPPS) Affecting Impurity Formation
| Factor | Influence on Impurity Formation | Potential Impurity Type |
|---|---|---|
| Coupling Efficiency | Incomplete reaction leads to sequences missing an amino acid. | Deletion sequences |
| Deprotection Conditions | Incomplete removal of protecting groups; side reactions catalyzed by reagents (e.g., piperidine). | Truncated peptides, diastereoisomers, deamidated peptides. |
| Reagents and Solvents | Degradation of solvents (e.g., DMF); reactivity of side chains with synthesis reagents. | Adducts, oxidized peptides. |
| Cleavage from Resin | Harsh conditions can lead to degradation of the peptide backbone or side chains. | Modified peptides, fragments. |
Degradation-Related Impurities of Eptifibatide
Eptifibatide can degrade over time through several chemical pathways, leading to the formation of various impurities. These degradation processes are often influenced by factors such as pH, temperature, light, and the presence of oxygen.
Peptide impurities can arise from the oxidation of certain amino acid side chains. nih.gov Eptifibatide contains a disulfide bridge formed between a mercaptopropionyl residue and a cysteine residue, which is crucial for its cyclic structure and stability. nih.gov Oxidation can lead to the formation of sulfoxides or other related species, altering the structure and potentially the activity of the drug. The tryptophan residue in eptifibatide is also susceptible to oxidation.
Deamidation is a common degradation pathway for peptides and proteins containing asparagine (Asn) or glutamine (Gln) residues. nih.gov Eptifibatide is known to undergo deamidation to form a major metabolite. nih.govdrugbank.comnih.gov This process typically involves the formation of a cyclic succinimide (B58015) intermediate from an aspartyl (Asp) or asparaginyl (Asn) residue, which then hydrolyzes to form a mixture of aspartyl and isoaspartyl (iso-Asp) peptides. mdpi.com The aspartic acid residue in eptifibatide's sequence (-Gly-Asp-Trp-) is a potential site for such modification. The rate of deamidation is highly dependent on pH and the surrounding amino acid sequence. mdpi.com This deamidated form has been identified in both plasma and urine. nih.govdrugbank.com
Hydrolysis involves the cleavage of peptide bonds, leading to the fragmentation of the peptide chain. This degradation pathway is often catalyzed by acidic or basic conditions. A study identified a linear peptide impurity that was related to an "Asp-clipped" eptifibatide, suggesting that hydrolysis of the peptide bond adjacent to the aspartic acid residue can occur. nih.gov
Succinimide formation is a key step in the deamidation of aspartic acid and asparagine residues. nih.gov The process is initiated by the nucleophilic attack of the backbone nitrogen of the following amino acid on the side-chain carbonyl group of the Asp or Asn residue, forming a five-membered succinimide ring. nih.govresearchgate.net This intermediate is often unstable and can hydrolyze to form either the original aspartyl residue or an isoaspartyl residue, where the peptide backbone is linked through the β-carboxyl group of the aspartic acid. mdpi.com The formation of this intermediate is sequence-dependent and is accelerated in sequences like -Asp-Gly-, where the lack of a side chain on glycine (B1666218) provides less steric hindrance. mdpi.com
Diketopiperazine (DKP) formation is a significant degradation pathway that can occur at the N-terminus of a peptide chain, especially during synthesis. researcher.liferesearchgate.net It involves the intramolecular cyclization of a dipeptide unit to form a stable six-membered ring, resulting in the cleavage of the peptide from the resin or the rest of the chain. researcher.lifenih.gov This is particularly common for sequences containing proline or glycine. nih.gov
Pyroglutamate (pGlu) formation occurs at an N-terminal glutamine or glutamate (B1630785) residue through intramolecular cyclization. nih.govresearchgate.net This reaction leads to the formation of a five-membered pyroglutamyl ring and the elimination of ammonia (B1221849) (from Gln) or water (from Glu). researchgate.net While eptifibatide's structure is cyclic via a disulfide bond, degradation products that expose an N-terminal Gln or Glu could potentially undergo this reaction.
Table 2: Summary of Degradation Pathways for Peptide Impurities
| Degradation Pathway | Description | Relevant Amino Acids |
|---|---|---|
| Oxidation | Addition of oxygen atoms to amino acid side chains. | Cysteine, Tryptophan |
| Deamidation | Conversion of an amide side chain to a carboxylic acid, often via a succinimide intermediate. | Asparagine, Aspartic Acid |
| Hydrolysis | Cleavage of peptide bonds in the backbone. | All peptide bonds, particularly at susceptible sequences. |
| β-Elimination | A degradation pathway that can occur at certain amino acid residues, leading to backbone cleavage. | Cysteine, Serine, Threonine |
| Succinimide Formation | Formation of a cyclic imide intermediate from Asp or Asn residues. | Aspartic Acid, Asparagine |
| Diketopiperazine Formation | Intramolecular cyclization of an N-terminal dipeptide. | Proline, Glycine at N-terminus |
| Pyroglutamate Formation | Intramolecular cyclization of an N-terminal glutamine or glutamate. | Glutamine, Glutamate at N-terminus |
Disulfide Bond Scrambling and Alternative Linkages
The structural integrity of eptifibatide, a cyclic heptapeptide, is critically dependent on a specific disulfide bridge between a mercaptopropionyl residue and a cysteine amide. nih.gov However, during synthesis and storage, this bond can be susceptible to scrambling, a process involving the rearrangement of disulfide connections. This can lead to the formation of structural isomers with altered biological activity.
Alkaline conditions, particularly pH levels above 8, are known to promote disulfide bond scrambling. acs.orgnih.gov This process, often initiated by a free thiol via thiol-disulfide exchange, can lead to the formation of incorrect disulfide linkages. Even after successful alkylation of free thiols, β-elimination can occur, particularly at higher pH, generating new free thiols that can initiate further scrambling. nih.gov While the native structure is typically the most thermodynamically stable, kinetic factors during synthesis or degradation pressures during storage can lead to the formation and persistence of these alternative linkages as impurities. peptidetherapeutics.org
Impurities from Post-Synthesis Modifications and Purification Processes
Counter Ion Related Impurities (e.g., trifluoroacetate)
During the solid-phase peptide synthesis (SPPS) and subsequent purification of eptifibatide, trifluoroacetic acid (TFA) is commonly used as a cleavage reagent and a component in reversed-phase high-performance liquid chromatography (RP-HPLC) buffer systems. google.comresearchgate.net This results in the formation of eptifibatide as a trifluoroacetate (B77799) salt.
Trifluoroacetate is not a pharmaceutically acceptable counter-ion for the final drug product. Its persistence is considered an impurity. google.com The ion pairing between the negatively charged TFA and positively charged residues on the peptide, such as the homoarginine side chain, can be strong and difficult to remove. acs.orgresearchgate.net Therefore, dedicated post-purification steps, such as a double desalting step or a secondary preparative column purification for counter-ion exchange, are required to replace the trifluoroacetate with a pharmaceutically acceptable counter-ion like acetate (B1210297). google.comgoogle.com Residual TFA content is a critical quality attribute (CQA) that must be controlled to be significantly below specified limits. acs.org
Impurities from API-Excipient Interactions
Active Pharmaceutical Ingredient (API)-excipient interactions represent a significant source of impurity formation in the final drug product. chemintel360.comlabinsights.nl Excipients, while often considered inert, can contain reactive impurities or degrade into reactive species that interact with the API. nih.govnih.gov
For peptide drugs like eptifibatide, interactions can be complex. Reactive impurities commonly found in excipients include aldehydes (such as formaldehyde), peroxides, and metal ions. nih.gov Formaldehyde (B43269), for instance, can be generated from the breakdown of polymers like polyethylene (B3416737) glycol (PEG) and polysorbates, which are common in parenteral formulations. nih.govresearchgate.net These reactive species can lead to the degradation of the eptifibatide molecule, forming new, unwanted compounds and compromising the stability and quality of the drug product. labinsights.nl The potential for such interactions necessitates thorough compatibility studies during formulation development. chemintel360.com
Specific Mechanistic Investigations Pertaining to Eptifibatide Impurity 1
Elucidation of Formation Pathways for Specific Impurity 1 Variants (e.g., Asp-clipped, formaldehyde reaction product)
Specific research has focused on identifying the structure and formation mechanism of a particular impurity detected during the stability testing of a new eptifibatide manufacturing process. Tandem mass spectrometry was used to characterize this unknown compound. nih.gov
The investigation revealed the impurity to be a linear peptide, identified as a derivative of an "Asp-clipped" eptifibatide. The formation pathway involves two key steps:
Aspartic Acid Clipping : The initial degradation step is the cleavage of the aspartic acid (Asp) residue from the main peptide chain. This results in the formation of "Asp-clipped Eptifibatide," a known impurity. nih.gov This type of degradation can occur at Asp-Gly or Asp-Pro sequences through an aspartimide intermediate. researchgate.net
Formaldehyde Reaction : The resulting Asp-clipped linear peptide then reacts with formaldehyde, a common reactive impurity in excipients. nih.gov The reaction occurs between the amino group of the tryptophan moiety and formaldehyde, followed by an electrophilic attack on the nitrogen of the indole (B1671886) ring. nih.gov
The final structure of this specific Impurity 1 variant was elucidated, and its molecular formula was determined to be C₃₆H₅₂N₁₁O₁₀S₂. nih.gov
| Attribute | Finding | Reference |
|---|---|---|
| Precursor Molecule | Asp-clipped Eptifibatide | nih.gov |
| Reactant | Formaldehyde | nih.gov |
| Reaction Site | Amino group of tryptophan moiety | nih.gov |
| Molecular Formula | C₃₆H₅₂N₁₁O₁₀S₂ | nih.gov |
| Protonated Molecular Ion (m/z) | 862.3347 | nih.gov |
Identification of Critical Process Parameters Influencing Impurity 1 Formation
The formation of impurities, including variants of Impurity 1, is highly dependent on the manufacturing process parameters. Identifying and controlling these Critical Process Parameters (CPPs) is essential for ensuring the quality and purity of the final API. turkjps.org A CPP is a parameter whose variability directly impacts a critical quality attribute (CQA), such as the impurity profile. turkjps.org
For peptide synthesis and purification, several parameters are considered critical:
pH : As discussed, pH plays a crucial role in disulfide bond stability. Alkaline conditions (pH > 8) can promote scrambling, leading to isomeric impurities. acs.org
Temperature : Reaction and storage temperatures can influence the rate of degradation reactions, such as aspartimide formation, which leads to Asp-clipped impurities. researchgate.net
Reaction Time : The duration of certain steps, such as cleavage from the resin or deprotection, can affect the completeness of the reaction and the formation of process-related impurities. unifi.it For instance, longer deprotection times may be necessary to ensure the disappearance of certain intermediates. unifi.it
Purity of Raw Materials and Excipients : The presence of reactive impurities like formaldehyde in excipients is a direct cause of certain degradants. nih.govnih.gov Controlling the quality of these materials is therefore a critical parameter.
| Critical Process Parameter (CPP) | Potential Impact on Impurity Formation | Reference |
|---|---|---|
| pH during purification/storage | Can promote disulfide bond scrambling, leading to isomeric impurities. | acs.org |
| Temperature | Affects rates of degradation reactions like aspartimide formation (precursor to Asp-clipped impurity). | researchgate.net |
| Deprotection/Cleavage Time | Insufficient time can lead to incomplete reactions and process-related impurities. | unifi.it |
| Excipient Quality | Presence of reactive impurities (e.g., formaldehyde) can lead to the formation of degradation products. | nih.govnih.gov |
| Counter-ion Exchange Process | Inefficient exchange can result in residual trifluoroacetate (TFA) impurity. | google.comgoogle.com |
By applying Quality by Design (QbD) principles, these parameters can be systematically studied to define a design space that ensures the consistent production of high-purity eptifibatide with minimal levels of Impurity 1 and other related substances. researchgate.net
Advanced Analytical Methodologies for Characterization and Quantification of Eptifibatide Impurities
Chromatographic Separation Techniques
Chromatographic techniques are indispensable for the separation and analysis of Eptifibatide (B1663642) and its impurities. The subtle structural differences between the active pharmaceutical ingredient (API) and its related substances, such as Deamidated Eptifibatide, necessitate high-resolution separation methods.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for the impurity profiling of peptide drugs like Eptifibatide. creative-peptides.com These methods, particularly in reversed-phase (RP) mode, separate molecules based on their hydrophobicity.
Deamidation, the process that forms Impurity 1, results in a slight change in polarity, which can be effectively resolved using RP-HPLC and RP-UHPLC. The introduction of an acidic group in place of the amide makes the deamidated impurity slightly more polar than the parent Eptifibatide.
Research Findings: A stability-indicating RP-HPLC method was developed for the simultaneous quantification of Eptifibatide and its impurities. researchgate.net This method was able to separate Impurity 1 and Impurity 2 from the main Eptifibatide peak within a 15-minute run time. researchgate.net The use of UHPLC, with its smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. chromatographyonline.comcreative-proteomics.com For peptide analysis, C18 columns are the most commonly used stationary phases. creative-peptides.com The mobile phase often consists of an aqueous component with an acid modifier, like trifluoroacetic acid (TFA) or formic acid, and an organic solvent such as acetonitrile (B52724) (ACN). creative-peptides.comnih.gov The acid modifier helps in ion-pairing with the peptides, thereby improving peak shape and retention. creative-peptides.com
A study by Wang et al. utilized a reversed-phase gradient HPLC system coupled with tandem mass spectrometers to identify a novel impurity formed from Asp-clipped Eptifibatide. nih.gov Another RP-HPLC method for Eptifibatide acetate (B1210297) used a C18 column with a mobile phase of acetonitrile, water, and trifluoroacetic acid (TFA), with UV detection at 275 nm. nih.gov
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | Phenomenex Luna C18 (250 mm×4.6 mm; 5µ id) researchgate.net | C18 column (150 x 4.60 mm i.d., 5 µM particle size) nih.gov |
| Mobile Phase | Methanol (B129727) and phosphate (B84403) buffer (pH 6.4) (65:45 v/v) researchgate.net | Acetonitrile (ACN), water and trifluoroacetic acid (TFA) nih.gov |
| Flow Rate | 1.0 ml/min researchgate.net | 1 mL/min nih.gov |
| Detection | UV at 236 nm researchgate.net | UV at 275 nm nih.gov |
| Run Time | 15 min researchgate.net | Not Specified |
| Retention Time (Eptifibatide) | 3.35 min researchgate.net | Not Specified |
| Retention Time (Impurity 1) | 4.93 min researchgate.net | Not Specified |
Two-Dimensional Liquid Chromatography (2D-LC) for Enhanced Resolution
For highly complex samples where single-dimension chromatography may not provide adequate resolution, two-dimensional liquid chromatography (2D-LC) offers a powerful solution. This technique combines two different separation mechanisms, providing a significant increase in peak capacity.
Research Findings: In the context of peptide impurity analysis, a common 2D-LC setup involves ion-exchange chromatography (IEX) in the first dimension, followed by RP-HPLC in the second dimension. phenomenex.com This approach separates peptides first by charge (IEX) and then by hydrophobicity (RP-HPLC). This is particularly effective for separating deamidated impurities, which carry an additional negative charge, from the parent peptide. While specific 2D-LC applications for Eptifibatide Impurity 1 are not detailed in the provided search results, the technique is widely applied for the analysis of peptide modifications, including deamidation. phenomenex.comresearchgate.net
Size-Exclusion Chromatography (SEC) for Polymer Impurities
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. It is the primary method for the detection and quantification of high-molecular-weight (HMW) impurities, such as dimers and other polymers, which can be present in peptide drug products.
Ion-Exchange Chromatography (IEC) and Mixed-Mode Chromatography
Ion-Exchange Chromatography (IEC) is a highly effective technique for separating charged molecules, making it ideal for the analysis of deamidated peptide impurities. ionsource.com Deamidation of an asparagine residue to aspartic or isoaspartic acid introduces an additional negative charge, allowing for separation from the native peptide. ionsource.com
Research Findings: Cation-exchange chromatography is a widely used method for isolating deamidated protein and peptide variants. ionsource.com The separation is based on the difference in net charge at a specific pH. phenomenex.com By operating at a pH below the isoelectric point (pI) of the peptides, they will carry a net positive charge and can be separated on a cation-exchange column. waters.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. phenomenex.com
Mixed-Mode Chromatography (MMC) combines multiple separation mechanisms, such as ion-exchange and reversed-phase or hydrophilic interaction, on a single stationary phase. gilson.comnih.gov This can provide unique selectivities for complex peptide mixtures. Mixed-mode columns that facilitate both anion exchange and hydrophilic interaction liquid chromatography (HILIC) can be particularly useful for separating product-related impurities. gilson.com
| Technique | Principle | Application to this compound (Deamidated) | Key Parameters |
| Ion-Exchange (IEC) | Separation based on net charge. ionsource.com | Highly effective due to the introduction of an additional negative charge upon deamidation. ionsource.com | pH of the mobile phase, ionic strength (salt gradient). phenomenex.com |
| Mixed-Mode (MMC) | Combines multiple separation mechanisms (e.g., IEX and RP). nih.gov | Can provide unique selectivity to resolve closely related impurities. gilson.com | Mobile phase composition (pH, salt, organic modifier). nih.gov |
Supercritical Fluid Chromatography (SFC) as a Complementary Technique
Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is known for its high speed and different selectivity compared to HPLC.
Research Findings: SFC has been successfully applied to the analysis of both hydrophobic and hydrophilic peptides. shimadzu.comperlan.com.pl By adding polar modifiers like methanol to the CO2 mobile phase, SFC can effectively separate polar compounds. shimadzu.com The retention behavior in SFC is different from that in reversed-phase LC, making it a valuable complementary technique for impurity analysis. shimadzu.com While specific applications of SFC for the analysis of Deamidated Eptifibatide are not widely documented, its ability to separate peptides with minor structural differences suggests its potential utility. nih.govnih.gov SFC offers advantages such as reduced analysis time and lower consumption of organic solvents compared to HPLC. nih.gov
Capillary Electrophoresis (CE) for Charge Variant Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. Due to its charge-based separation mechanism, CE is exceptionally well-suited for the analysis of deamidated peptides.
Research Findings: CE can provide superior resolution of native and deamidated peptides compared to reversed-phase liquid chromatography. nih.gov The introduction of a carboxyl group during deamidation results in a change in the charge-to-size ratio of the peptide, which is the basis for separation in CE. The technique is highly efficient and requires minimal sample and reagent volumes. bio-rad.com Coupling CE with mass spectrometry (CE-MS) allows for the direct identification of the separated impurity peaks, providing confirmation of the deamidation site. nih.gov Studies have shown that CE is a powerful tool for the site-specific mapping of multiple deamidations in peptides. nih.gov
Mass Spectrometric Identification and Elucidation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone technology for impurity profiling due to its high sensitivity, specificity, and ability to provide detailed structural information at very low concentrations. researchgate.netsynthinkchemicals.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
The coupling of liquid chromatography with mass spectrometry is a primary tool for detecting and characterizing impurities in Eptifibatide. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly vital, as it provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown impurity. shimadzu.com This high mass accuracy, often within 1-2 parts per million (ppm), allows for the confident assignment of a molecular formula. shimadzu.com
In a study to identify a novel impurity in Eptifibatide, a reversed-phase gradient HPLC system was coupled with a tandem mass spectrometer. nih.gov HRMS analysis determined the protonated molecular ion of an unknown impurity to be m/z 862.3347. nih.gov This accurate mass measurement led to the assignment of the molecular formula C₃₆H₅₂N₁₁O₁₀S₂. nih.gov This impurity was identified as a linear peptide related to Asp-clipped Eptifibatide. nih.gov
Other potential impurities of Eptifibatide that can be identified and characterized using these methods include deamidated forms. For instance, Deamidated Eptifibatide, a known metabolite, has a distinct molecular formula and weight that can be readily distinguished by HRMS. nih.gov
Table 1: Mass Spectrometric Data for an Identified Eptifibatide Impurity
| Attribute | Finding | Source |
|---|---|---|
| Technique Used | Reversed-Phase HPLC with Tandem Mass Spectrometry | nih.gov |
| Protonated Molecular Ion (m/z) | 862.3347 | nih.gov |
| Predicted Molecular Formula | C₃₆H₅₂N₁₁O₁₀S₂ | nih.gov |
| Proposed Structure | Linear peptide formed from Asp-clipped Eptifibatide via reaction with formaldehyde (B43269) | nih.gov |
Tandem Mass Spectrometry (MS/MS) and LC-Q-TOF for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves isolating a specific ion (a precursor ion) and fragmenting it to produce a characteristic pattern of product ions. This fragmentation pattern provides a fingerprint that helps to deduce the molecule's structure, such as the amino acid sequence of a peptide impurity. nih.gov Instruments like the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer are frequently used for this purpose, combining the separating power of a quadrupole with the high mass accuracy of a TOF analyzer. shimadzu.com
For the Eptifibatide impurity with m/z 862.3347, MS/MS analysis was crucial in identifying it as a linear peptide. nih.gov The fragmentation data revealed that the impurity was a derivative of Asp-clipped Eptifibatide. nih.gov Specifically, the analysis supported a structure formed by the reaction of the tryptophan moiety's amino group with formaldehyde, followed by an electrophilic attack on the indole (B1671886) nitrogen. nih.gov This level of detailed structural information is derived by analyzing the specific bond cleavages observed in the MS/MS spectrum. nih.govnih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry for High Molecular Weight Species
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique well-suited for analyzing large, non-volatile biomolecules like peptides and their impurities. In the structural elucidation of the Eptifibatide impurity with m/z 862.3347, MALDI tandem mass spectrometry was explicitly used. nih.govresearchgate.net This technique complements electrospray ionization (ESI) methods and is particularly effective for obtaining clear mass spectra of parent compounds and their high-molecular-weight fragments, contributing significantly to the final structural confirmation. nih.gov
Ion Mobility Spectrometry (IMS) for Isomeric Separation
Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that adds another dimension of analysis when coupled with mass spectrometry (IMS-MS). nih.gov It separates ions based on their size, shape, and charge, allowing for the differentiation of isomers—compounds with the same mass but different structures—that cannot be distinguished by MS alone. researchgate.netnih.gov This is particularly relevant for peptide impurities, which can include isomers such as those with D-amino acids instead of the native L-amino acids, or iso-aspartate residues formed from deamidation. enovatia.comnih.gov
IMS separates ions as they are propelled through a drift tube filled with a buffer gas by an electric field. youtube.com More compact ions experience fewer collisions and travel faster than extended, bulkier ions of the same mass-to-charge ratio. youtube.com While specific applications of IMS to "this compound" are not detailed in the literature, the technique is highly applicable. For example, potential impurities like 6-D-Cys Eptifibatide would be an ideal candidate for separation from the native peptide using advanced, high-resolution IMS platforms. nih.gov The ability of IMS-MS to separate isomeric species makes it a powerful tool for ensuring the purity of complex peptide drugs. nih.gov
Spectroscopic and Other Advanced Characterization Techniques
While mass spectrometry is powerful for determining molecular weight and sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the precise covalent structure and stereochemistry of a molecule. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of pharmaceutical impurities, provided the impurity can be isolated in sufficient quantity (typically sub-milligram amounts). hilarispublisher.comrsc.org It provides definitive information about the atom-to-atom connectivity within a molecule. youtube.com
1D NMR: A one-dimensional proton (¹H) NMR spectrum provides initial, crucial information. youtube.com It reveals the number of different types of protons in a molecule, their chemical environment, and their relative numbers. For an Eptifibatide impurity, a ¹H NMR spectrum would confirm the presence of specific amino acid residues and any structural modifications. nih.govnmims.edu High-field NMR instruments (400 MHz and above) possess sufficient sensitivity to detect impurities at the levels required by regulatory agencies. nih.gov
2D NMR: Two-dimensional NMR experiments are essential for assembling the complete molecular structure. youtube.com They reveal correlations between different nuclei, allowing chemists to piece together the molecular puzzle. After isolating an impurity, a suite of 2D NMR experiments would be run for complete characterization. nih.gov
Table 2: Common 2D NMR Experiments for Impurity Structure Elucidation
| Experiment | Information Provided | Application to this compound |
|---|---|---|
| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other (typically through 2-3 bonds). | Helps to identify individual amino acid spin systems by tracing the H-H correlations along the peptide backbone and side chains. nmims.edu |
| TOCSY (Total Correlation Spectroscopy) | Extends COSY to show all protons within a given spin system, even if they are not directly coupled. | Useful for identifying complete amino acid residues, like tryptophan or proline, within the impurity structure. nmims.edu |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to the carbon (or other heteroatom) to which it is attached. | Provides the chemical shifts for each C-H pair, confirming the carbon skeleton of the impurity. nih.govcreative-proteomics.com |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows longer-range couplings between protons and carbons (typically over 2-4 bonds). | Crucial for connecting the different amino acid residues together and confirming the peptide sequence and the location of any modifications. nih.govcreative-proteomics.com |
By combining the data from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment for an isolated Eptifibatide impurity can be achieved, providing the ultimate confirmation of the structure proposed by mass spectrometry data. rsc.orgnih.gov
Quantitative Amino Acid Analysis (AAA) for Peptide Content and Compositional Integrity
Quantitative Amino Acid Analysis (AAA) is a fundamental biochemical technique for determining the absolute quantity and relative compositional integrity of peptides and proteins. nih.govisas.de For Eptifibatide and its impurities, such as Impurity 1, AAA serves as a crucial tool to verify the peptide's identity and concentration. isas.de The process involves the hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification. nih.govcreative-proteomics.com
The standard method for hydrolysis utilizes 6 M hydrochloric acid at elevated temperatures (around 110°C) for a period of up to 24 hours to break the peptide bonds. nih.gov Following hydrolysis, the free amino acids can be analyzed. While traditional methods often required derivatization to enable detection by UV or fluorescence, modern techniques increasingly rely on liquid chromatography coupled with mass spectrometry (LC-MS). nih.govcreative-proteomics.com This approach offers high selectivity and sensitivity for the analysis of underivatized amino acids. nih.gov
By quantifying the amount of each amino acid present in a sample of this compound, analysts can:
Confirm Composition: Verify that the types and ratios of amino acids match the expected sequence of the impurity.
Determine Peptide Content: Calculate the absolute concentration of the peptide impurity in a sample. This is often more accurate than methods based on UV absorbance, which can be affected by the peptide's environment.
Assess Purity: In conjunction with other techniques, AAA can help to establish the purity of an impurity reference standard.
A simplified and robust method using reversed-phase ultra-performance liquid chromatography with multiple reaction monitoring mass spectrometry (RP-UPLC-MRM-MS) allows for the absolute quantification of peptides after acid hydrolysis without the need for derivatization. nih.gov This high-throughput method is ideal for routine analysis in a pharmaceutical setting. creative-proteomics.com
Elemental Analysis for Non-Peptide Impurities
While peptide-related impurities are a primary focus, non-peptide impurities, such as inorganic reagents, catalysts, or other elemental contaminants, must also be monitored. Elemental Analysis provides a means to quantify the presence of such non-peptide materials. This technique is particularly important for substances produced by chemical synthesis, where various reagents and catalysts are used.
The primary methods for elemental analysis in pharmaceuticals include:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting and quantifying a wide range of elements at trace and ultra-trace levels.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another powerful technique for elemental analysis, though generally less sensitive than ICP-MS.
For a peptide product like Eptifibatide and its impurities, elemental analysis is employed to ensure that residual metals or other elements from the manufacturing process are below the safety thresholds established by regulatory bodies like the International Council for Harmonisation (ICH). The presence of these non-peptide impurities can affect the drug's stability, efficacy, and safety.
Development of Stability-Indicating Methods for Eptifibatide and its Impurities
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. ijpsm.com For Eptifibatide, a SIAM is crucial for accurately determining the shelf-life and ensuring that any degradation products, including Impurity 1, are adequately separated and quantified. nih.govsynzeal.com
The development of a SIAM typically involves forced degradation (stress testing) of the drug substance. ijpsm.com Eptifibatide is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.govresearchgate.net The analytical method, most commonly a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method, must then be able to resolve the intact Eptifibatide from all the resulting degradation products and process-related impurities. nih.govresearchgate.netchromatographyonline.com
A study by Anna et al. developed a stability-indicating RP-HPLC method for Eptifibatide and its impurities. researchgate.net The method was validated for its ability to separate and quantify Eptifibatide from impurities generated under various stress conditions. researchgate.net
Table 1: Example Parameters for a Stability-Indicating HPLC Method for Eptifibatide
| Parameter | Condition |
|---|---|
| Stationary Phase | Phenomenex Luna C18 column (250 mm×4.6 mm; 5µ id) |
| Mobile Phase | Methanol and phosphate buffer (pH 6.4) in a 65:45 (v/v) ratio |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 236 nm |
| Run Time | 15 min |
Data sourced from a study on the development of a stability-indicating RP-HPLC method. researchgate.net
This method demonstrated the successful separation of Eptifibatide from its impurities, proving its suitability for stability studies. researchgate.net
Orthogonal Analytical Approaches for Comprehensive Impurity Assessment
Relying on a single analytical method for impurity assessment carries the risk of overlooking co-eluting or non-responsive impurities. Orthogonal analytical approaches utilize multiple, independent methods that rely on different separation or detection principles to provide a more comprehensive and reliable impurity profile. alphalyse.comnews-medical.net This strategy is highly recommended by regulatory agencies to ensure the quality and safety of pharmaceuticals. alphalyse.comnih.gov
For the comprehensive assessment of Eptifibatide and Impurity 1, a combination of orthogonal methods can be employed:
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This is the most common method for peptide analysis. researchgate.net
Strong Cation Exchange Chromatography (SCX-HPLC): Separates molecules based on their net positive charge. This method is orthogonal to RP-HPLC and can resolve impurities that have different charge states but similar hydrophobicity. nih.gov
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). This is useful for detecting and quantifying aggregates, such as dimers, which may be present as impurities.
Capillary Electrophoresis (CE): Separates molecules based on their charge-to-size ratio in an electric field. This provides a different separation mechanism compared to liquid chromatography methods.
Mass Spectrometry (MS): When coupled with a separation technique (LC-MS), MS provides mass information that is orthogonal to retention time, aiding in the identification and confirmation of impurities. nih.gov
Table 2: Orthogonal Methods for Eptifibatide Impurity Analysis
| Analytical Method | Principle of Separation/Detection | Information Provided |
|---|---|---|
| RP-HPLC | Hydrophobicity | Separation of Eptifibatide from many of its impurities. researchgate.net |
| SCX-HPLC | Net Charge | Resolution of charge variants and isomers. nih.gov |
| LC-MS | Mass-to-charge ratio | Molecular weight confirmation and structural elucidation of impurities. nih.gov |
This table illustrates how different analytical techniques provide complementary information for a thorough impurity assessment.
By using a combination of these techniques, a more complete picture of the impurity profile of Eptifibatide can be obtained, reducing the risk of unidentified or co-eluting impurities like Impurity 1. alphalyse.com
Challenges in the Analytical Characterization of this compound (e.g., closely eluting, isomeric impurities)
The analytical characterization of peptide impurities can be challenging, particularly when the impurity is structurally very similar to the active pharmaceutical ingredient (API). This compound may present several analytical hurdles, including:
Closely Eluting Impurities: If Impurity 1 has a similar polarity and size to Eptifibatide, it may co-elute or be poorly resolved in standard RP-HPLC methods. This makes accurate quantification difficult. Method development often requires extensive screening of different columns, mobile phases, and gradient conditions to achieve adequate separation. researchgate.net
Isomeric Impurities: Isomers are molecules that have the same molecular formula but different structural arrangements. For peptides, this can include diastereomers (isomers with different stereochemistry at one or more chiral centers) or structural isomers where the connectivity of atoms is different. Isomeric impurities often have very similar or identical physicochemical properties, making them extremely difficult to separate. For example, two HPLC methods were developed for pramlintide that could separate certain D-isomers but not others. nih.gov If this compound is an isomer of Eptifibatide, specialized chiral columns or orthogonal techniques like ion-exchange chromatography or capillary electrophoresis might be necessary to resolve them.
Low Abundance: Impurities are typically present at very low levels, requiring highly sensitive analytical methods for their detection and quantification. The limit of quantification (LOQ) of the method must be low enough to accurately measure the impurity at its specification limit. researchgate.net
Lack of Reference Standards: The characterization of a novel or unknown impurity is often hampered by the lack of a purified reference standard. This makes it difficult to confirm the identity of the impurity and to accurately quantify it.
Addressing these challenges requires a multi-faceted approach, combining high-resolution analytical techniques, the use of orthogonal methods, and potentially the synthesis of the impurity to serve as a reference standard.
Forced Degradation Studies and Degradation Pathway Elucidation of Eptifibatide
Methodology and Design of Forced Degradation Experiments
The forced degradation of eptifibatide (B1663642) is typically investigated using a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent drug from its degradation products and any process-related impurities. researchgate.net A common approach involves preparing a stock solution of eptifibatide which is then subjected to a series of stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
The design of these experiments generally involves exposing a standardized concentration of eptifibatide solution to various stressors for a defined period. For instance, a study might utilize a 50 mg sample of eptifibatide dissolved in 50 ml of the respective stress solution and monitor the degradation over 24 hours. ijpsnonline.com The selection of stress conditions is intended to simulate potential environmental exposures and induce degradation through hydrolysis, oxidation, and photolysis.
The analytical setup for monitoring the degradation typically employs a reverse-phase HPLC system with a C18 column and UV detection. The mobile phase composition is optimized to achieve adequate separation of eptifibatide and its impurities. For example, a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often used in a gradient or isocratic elution mode. researchgate.netresearchgate.net
Investigation of Degradation Under Various Stress Conditions
The stability of eptifibatide has been evaluated under several stress conditions to understand its degradation profile. These studies are instrumental in identifying the key degradation pathways and the impurities that are likely to form.
Acidic Hydrolysis-Induced Degradation
To assess the stability of eptifibatide in an acidic environment, solutions of the drug are treated with a strong acid, such as 0.1 N hydrochloric acid (HCl), and incubated for a specified duration, typically 24 hours. ijpsnonline.com Under these conditions, peptide drugs are susceptible to hydrolysis of their amide bonds. For eptifibatide, this can lead to the cleavage of the peptide backbone. One significant degradation product that has been identified is related to the cleavage of the aspartic acid (Asp) residue, resulting in an impurity known as Asp-clipped eptifibatide. nih.gov Further reactions can also occur. While specific quantitative data on the percentage of degradation of eptifibatide and the formation of Impurity 1 under acidic stress are not extensively available in publicly accessible literature, qualitative studies confirm that degradation does occur.
Table 1: Summary of Acidic Hydrolysis of Eptifibatide | Parameter | Condition | Observation | |---|---|---| | Stress Agent | 0.1 N HCl | Induces degradation of Eptifibatide. | | Duration | 24 hours | Sufficient time to observe significant degradation. | | Primary Degradation Pathway | Hydrolysis of peptide bonds, particularly at the Aspartic Acid residue. | | Major Degradation Product | Asp-clipped Eptifibatide and related impurities. | | Eptifibatide Degradation (%) | Data not available in cited literature. | | Eptifibatide Impurity 1 (%) | Data not available in cited literature. |
Basic Hydrolysis-Induced Degradation
Table 2: Summary of Basic Hydrolysis of Eptifibatide | Parameter | Condition | Observation | |---|---|---| | Stress Agent | 0.1 N NaOH | Induces degradation of Eptifibatide. | | Duration | 24 hours | Sufficient time to observe significant degradation. | | Primary Degradation Pathway | Hydrolysis of peptide bonds. | | Major Degradation Product | Various peptide fragments. | | Eptifibatide Degradation (%) | Data not available in cited literature. | | This compound (%) | Data not available in cited literature. |
Oxidative Stress-Induced Degradation (e.g., hydrogen peroxide)
Oxidative degradation is a common pathway for the degradation of peptides, particularly those containing susceptible amino acid residues such as tryptophan and cysteine. To investigate this, eptifibatide is typically exposed to a solution of hydrogen peroxide (H2O2), for example, at a concentration of 3%, for 24 hours. ijpsnonline.com The disulfide bridge in eptifibatide, formed between the mercaptopropionyl residue and the cysteine, is a potential site for oxidation. The tryptophan residue is also highly susceptible to oxidation. The formation of various oxidized derivatives is expected under these conditions. Specific quantitative data on the percentage of eptifibatide degradation and the formation of Impurity 1 under oxidative stress are not detailed in the available literature.
Table 3: Summary of Oxidative Stress-Induced Degradation of Eptifibatide | Parameter | Condition | Observation | |---|---|---| | Stress Agent | 3% Hydrogen Peroxide | Induces oxidative degradation. | | Duration | 24 hours | Sufficient time to observe significant degradation. | | Primary Degradation Pathway | Oxidation of susceptible amino acid residues (e.g., Tryptophan, Cysteine). | | Major Degradation Product | Oxidized derivatives of Eptifibatide. | | Eptifibatide Degradation (%) | Data not available in cited literature. | | This compound (%) | Data not available in cited literature. |
Photolytic Degradation (UV exposure)
To assess the photosensitivity of eptifibatide, solutions of the drug are exposed to ultraviolet (UV) radiation. A common experimental setup involves exposing the sample to UV light at a wavelength of 254 nm for 24 hours. ijpsnonline.com Certain amino acids, particularly tryptophan with its indole (B1671886) ring, can absorb UV light and undergo photochemical reactions, leading to the formation of various degradation products. These studies are crucial for determining appropriate packaging and storage conditions to protect the drug from light-induced degradation. Quantitative data regarding the percentage of degradation and the formation of specific impurities under photolytic stress are not widely reported.
Table 4: Summary of Photolytic Degradation of Eptifibatide | Parameter | Condition | Observation | |---|---|---| | Stress Agent | UV light (254 nm) | Can induce photodegradation. | | Duration | 24 hours | Standard duration for photosensitivity testing. | | Primary Degradation Pathway | Photochemical reactions of susceptible amino acid residues (e.g., Tryptophan). | | Major Degradation Product | Photodegradants. | | Eptifibatide Degradation (%) | Data not available in cited literature. | | This compound (%) | Data not available in cited literature. |
Thermal Stress Degradation
Thermal stability is evaluated by exposing eptifibatide to elevated temperatures. For instance, the drug may be kept in an oven at 60°C for 24 hours. ijpsnonline.com High temperatures can accelerate various degradation reactions, including hydrolysis and oxidation, and can also lead to conformational changes in the peptide structure. These studies help in establishing the appropriate storage temperature for the drug product. As with other stress conditions, specific quantitative data on the percentage of eptifibatide degradation and the formation of Impurity 1 under thermal stress are not extensively documented in the available scientific literature.
Table 5: Summary of Thermal Stress Degradation of Eptifibatide | Parameter | Condition | Observation | |---|---|---| | Stress Agent | Heat (e.g., 60°C) | Can accelerate various degradation pathways. | | Duration | 24 hours | Standard duration for thermal stress testing. | | Primary Degradation Pathway | Acceleration of hydrolysis, oxidation, and other degradation reactions. | | Major Degradation Product | Various degradation products. | | Eptifibatide Degradation (%) | Data not available in cited literature. | | This compound (%) | Data not available in cited literature. |
Identification and Structural Elucidation of Eptifibatide Degradation Products (including Impurity 1)
Forced degradation studies are a critical component of pharmaceutical development, designed to understand the intrinsic stability of a drug substance and identify potential degradation products that may arise during its shelf life. researchgate.net In the case of Eptifibatide, a cyclic heptapeptide, these studies have revealed several degradation pathways.
One of the principal degradation routes for Eptifibatide is deamidation. nih.govnih.gov This chemical process involves the removal of an amide functional group. In Eptifibatide, the asparagine or glutamine residues can be susceptible to deamidation, leading to the formation of a related substance with a modified chemical structure and potentially altered biological activity. The US Pharmacopeia lists "Beta-3-Asp Eptifibatide" as a known degradant, which is a product of deamidation.
A significant finding from stability assays of Eptifibatide was the identification of a novel impurity that forms from "Asp-clipped eptifibatide." nih.gov This impurity was characterized using tandem mass spectrometry, which revealed a protonated molecular ion with a mass-to-charge ratio (m/z) of 862.3347 and a molecular formula of C36H52N11O10S2. nih.gov The formation of this linear peptide involves a reaction between the amino group of the tryptophan moiety in Asp-clipped eptifibatide and formaldehyde (B43269), followed by an electrophilic attack on the nitrogen of the indole ring. nih.gov
Of particular interest is the specific identification of This compound . Commercially available reference standards define this impurity with a distinct molecular formula and structure.
| Impurity Name | Molecular Formula | Molecular Weight | Sequence |
| This compound | C35H48N10O10S2 | 832.95 | deamino-Cys(1)-hArg-Gly-Asp-Trp-Pro-Cys(1)-OH |
This table presents the chemical details of this compound, based on information from commercial suppliers of peptide impurities. labshake.comtlcstandards.com
The sequence of Impurity 1 indicates a modification at the N-terminus (deamination of the first cysteine residue) and the C-terminus (hydrolysis of the amide to a carboxylic acid). This highlights a key degradation pathway involving both deamination and hydrolysis.
Other identified impurities of Eptifibatide include "Eptifibatide Dimer" and "Trisulphide Eptifibatide," which point towards oxidative and other complex degradation mechanisms. pharmaffiliates.com
Kinetic Studies of Eptifibatide Degradation and Impurity Formation
Kinetic studies are essential for understanding the rate at which a drug degrades and its impurities form under various environmental conditions. For Eptifibatide, these studies have shown that its degradation is influenced by factors such as pH and temperature.
While specific kinetic data for the formation of "this compound" is not extensively available in the public domain, general kinetic principles of peptide degradation can be applied. The formation of Impurity 1, involving deamination and hydrolysis, would be expected to be pH-dependent. Deamidation of asparagine and glutamine residues in peptides is known to be accelerated at both acidic and basic pH, with the highest stability typically observed in the slightly acidic to neutral pH range.
Studies on the degradation of similar pharmaceutical compounds have shown that the process often follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the drug. nih.gov For example, the degradation of ceftobiprole, another complex molecule, was found to be significantly faster in alkaline and oxidative conditions. researchgate.net
Although detailed quantitative data on the formation rate of specific Eptifibatide impurities is limited, the identification of these degradation products through forced degradation studies provides a critical framework for developing stable formulations and establishing appropriate storage conditions to minimize their formation.
Research on Impurity Control and Mitigation Strategies for Eptifibatide
Process Development and Optimization for Impurity Minimization
The formation of impurities during the synthesis of Eptifibatide (B1663642) can be significantly reduced by carefully controlling the manufacturing process. Key areas of focus include the solid-phase synthesis, cleavage from the resin, and formation of the disulfide bond.
Optimization of Solid-Phase Peptide Synthesis (SPPS) Parameters to Reduce Impurities
Solid-Phase Peptide Synthesis (SPPS) is the foundation of Eptifibatide production, and its optimization is crucial for minimizing impurity formation from the outset. Common impurities arising from SPPS include deletion sequences, which result from incomplete coupling reactions, and insertion sequences from the use of excess amino acid reagents. nih.gov The choice of synthesis parameters and materials can dramatically influence the purity of the crude peptide. gyrosproteintechnologies.comgyrosproteintechnologies.com
Key optimization strategies include:
Resin and Linker Selection: The choice of solid support, such as polystyrene-based resins, and the appropriate linker can affect synthesis success and crude purity. gyrosproteintechnologies.com For Eptifibatide, which is a C-terminal amide, a Rink Amide resin is commonly used. acs.org
Coupling Reagents: The selection of coupling reagents is critical. Highly reactive agents like HCTU, HATU, and COMU can increase synthesis speed but must be carefully managed to prevent side reactions. gyrosproteintechnologies.com For Eptifibatide synthesis, a common coupling agent system is DIC+A or B+A, where A can be HOBt or HOAt, and B can be HBTU, HATU, TBTU, or PyBOP. google.com
Temperature Control: Increasing the reaction temperature can sometimes improve coupling efficiency and reduce aggregation, especially for difficult sequences, leading to higher purity. gyrosproteintechnologies.comgyrosproteintechnologies.com Microwave-assisted SPPS, for instance, has been used to accelerate the synthesis of Eptifibatide, with reactions performed at elevated temperatures (e.g., 50°C). acs.org
Deprotection Monitoring: Incomplete removal of the temporary Fmoc protecting group is a primary cause of deletion sequences. Monitoring the deprotection step ensures its completion and helps avoid the formation of such impurities. gyrosproteintechnologies.comgyrosproteintechnologies.com
Capping: To prevent the formation of deletion sequences, a capping step can be introduced after coupling. This involves acetylating any unreacted amino groups, permanently blocking them from further elongation. gyrosproteintechnologies.com
A study on a fully automated, microwave-assisted SPPS process for Eptifibatide highlights the impact of different synthetic strategies on purity. The process started with a Rink Amide AM resin and utilized Fmoc/tBu chemistry for the sequential coupling of the amino acids. acs.org
| Parameter | Optimization Strategy | Impact on Impurity Minimization | Reference |
|---|---|---|---|
| Coupling Chemistry | Use of highly efficient reagents (e.g., HATU, HCTU) and activators (e.g., HOBt). | Ensures complete and rapid coupling, minimizing the formation of deletion sequences. | gyrosproteintechnologies.comgoogle.com |
| Reaction Temperature | Employing elevated temperatures or microwave assistance. | Improves coupling efficiency for sterically hindered amino acids and can disrupt on-resin aggregation. | gyrosproteintechnologies.comacs.org |
| Deprotection | Monitoring Fmoc-group removal; using alternative bases like piperazine (B1678402) to mitigate side reactions. | Prevents incomplete deprotection, a major source of deletion impurities. | gyrosproteintechnologies.commdpi.com |
| Capping Strategy | Acetylation of unreacted N-termini after coupling reactions. | Permanently blocks truncated sequences, simplifying purification by preventing their elongation. | gyrosproteintechnologies.com |
Strategies for Managing Protecting Group Removal and Cleavage Side Reactions
The final step of SPPS involves cleaving the peptide from the solid support and simultaneously removing the semi-permanent side-chain protecting groups. This process, typically performed under strong acidic conditions with trifluoroacetic acid (TFA), is a critical source of impurities if not properly managed. polypeptide.com
Carbocations are generated from the cleaved protecting groups and can react with sensitive amino acid residues in the peptide chain, such as Tryptophan (Trp). To prevent these side reactions, "scavengers" are added to the cleavage cocktail. polypeptide.comnih.gov
Common cleavage cocktail components and their roles:
Triisopropylsilane (TIS): An effective cation scavenger, particularly for trityl-based protecting groups. nih.govpeptide.com
Water: Used to suppress the alkylation of the Trp indole (B1671886) ring.
Phenol: Acts as a scavenger to protect tyrosine residues. peptide.com
1,2-Ethanedithiol (EDT): A scavenger that also helps prevent the oxidation of methionine, although it has a strong odor. peptide.com
The composition of the cleavage cocktail must be optimized based on the peptide's amino acid sequence. For Eptifibatide, which contains Trp and Asp, a typical cleavage cocktail might consist of TFA, TIS, and water to minimize side reactions like reattachment of protecting groups or modification of the Trp side chain. nih.govthermofisher.com For instance, a common cocktail is TFA/TIS/H₂O (96/2/2). nih.gov The duration of the cleavage reaction is also a key parameter; prolonged exposure to strong acid can lead to degradation. thermofisher.com
| Scavenger | Protecting Group/Side Reaction Targeted | Typical Concentration in TFA Cocktail | Reference |
|---|---|---|---|
| Triisopropylsilane (TIS) | Trityl (Trt), t-Butyl (tBu) cations | 1-5% | nih.govpeptide.com |
| Water (H₂O) | Trp side-chain modification | 2-5% | peptide.comthermofisher.com |
| Phenol | Tyr side-chain modification | 5% | peptide.com |
| 1,2-Ethanedithiol (EDT) | General cation scavenger, Met oxidation prevention | 2.5% | peptide.com |
Control of Disulfide Bond Formation and Its Impact on Impurity Profile
The formation of the intramolecular disulfide bridge between the Cys and Mpr (mercaptopropionyl) residues is a defining step in Eptifibatide synthesis. Improper control of this step can lead to the formation of dimers, oligomers, or incorrectly folded isomers, which constitute significant impurities. mdpi.comspringernature.com Strategies for forming the disulfide bond can be performed either on-resin or in-solution after cleavage.
On-resin cyclization is often preferred as it can minimize the formation of intermolecular oligomers by taking advantage of pseudo-dilution on the solid support. acs.org Research into automated Eptifibatide synthesis has explored several on-resin strategies. acs.org One approach involves using orthogonal protecting groups for the thiol moieties, such as Monomethoxytrityl (Mmt) for Cys. After the linear peptide is assembled, the Mmt group is selectively removed, and an oxidizing agent is introduced to form the disulfide bond directly on the resin. acs.orgbiotage.com
However, a potential issue with on-resin cyclization is the degradation of the disulfide bond during the final TFA cleavage step, especially if scavengers like TIS are used. acs.org Studies have shown that hydrosilanes can reduce the disulfide bond in the presence of TFA, converting the cyclic peptide back to its linear form, which would be a major impurity. acs.org Therefore, careful selection and control of the scavenger's equivalence are necessary to prevent this side reaction. acs.org
An alternative strategy involves forming the disulfide bond after the peptide has been cleaved from the resin. This in-solution oxidation requires dilute conditions to favor the formation of the intramolecular bond over intermolecular reactions. acs.org
A study on Eptifibatide synthesis evaluated different on-resin disulfide bond formation strategies, which resulted in varying levels of crude purity, demonstrating the critical impact of this step on the final impurity profile. acs.org
Strategy A: Using MPA(PyS) and mild acidic conditions resulted in a crude purity of 34.9%. acs.org
Strategy C: A different on-resin approach achieved a higher crude purity of 56.5%. acs.org
Purification Methodologies and Their Efficacy in Impurity Removal
After synthesis and cleavage, the crude Eptifibatide mixture contains the desired product along with various impurities. The primary technique for purifying this mixture is preparative chromatography.
Preparative Chromatography Optimization (RP-HPLC, IEX)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying peptides like Eptifibatide. peptide.comnih.gov The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Optimization of preparative RP-HPLC involves several factors:
Column and Stationary Phase: C18 columns are widely used for peptide purification. nih.govresearchgate.net The choice of column dimensions (diameter and length) and particle size affects loading capacity and resolution. nih.gov
Mobile Phase: A typical mobile phase consists of an aqueous solvent (A) and an organic solvent (B), usually acetonitrile (B52724) (ACN), with an ion-pairing agent like TFA added to both. peptide.com TFA improves peak shape and retention. peptide.com
Gradient Elution: A shallow gradient, where the concentration of the organic solvent is increased slowly (e.g., 0.1-1% per minute), often provides the best resolution between the target peptide and closely related impurities. peptide.comnih.gov
Loading Capacity: Overloading the column can be a deliberate strategy to increase throughput, but it requires careful optimization to maintain separation efficiency. tandfonline.com
Ion-Exchange Chromatography (IEX) can also be used, often as a complementary step to RP-HPLC. IEX separates molecules based on their net charge and is effective for removing impurities that have a different charge state from the target peptide. waters.com
A study demonstrated that using tetrahydrofuran (B95107) (THF) in the mobile phase instead of more common organic modifiers could improve the separation of a target peptide from its impurities, allowing for a higher mass loading on the column. tandfonline.com
| Parameter | Optimization Approach | Effect on Purification Efficacy | Reference |
|---|---|---|---|
| Mobile Phase Composition | Using ACN/water with 0.1% TFA. Exploring alternative organic modifiers like THF. | Improves peak shape, resolution, and can increase loading capacity. | peptide.comtandfonline.com |
| Elution Gradient | Employing slow, shallow gradients (e.g., 0.1% ACN/min). | Enhances resolution between the main peptide and closely eluting impurities. | nih.gov |
| Column Selection | Using C18 stationary phases with appropriate particle size and column dimensions. | Balances resolution, loading capacity, and backpressure for efficient large-scale purification. | nih.govresearchgate.net |
| Fractionation Trigger | Combining UV and Mass Spectrometry (MS) signals. | Ensures that only fractions containing the target mass are collected, improving purity. | chromatographyonline.com |
Development of In-Process Control Analytical Methods for Purification Efficacy
To ensure the effectiveness of the purification process, in-process controls (IPCs) are essential. These analytical methods are part of a Process Analytical Technology (PAT) framework, which aims to monitor and control manufacturing in real-time. americanpharmaceuticalreview.comdiva-portal.org
For purification, IPCs are used to:
Analyze the crude peptide mixture before purification to understand the impurity profile.
Monitor the fractions collected during preparative chromatography to identify those containing the pure product.
Confirm the purity of the final pooled product.
Analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC) are the primary tools for these IPCs. researchgate.net These methods can rapidly assess the purity of fractions, allowing for quick decisions on which fractions to pool for the final product. peptide.com By implementing a PAT strategy, it's possible to monitor the process in real-time, for example, by using in-line concentration monitoring to guide the chromatography steps. youtube.com This approach helps to ensure that the purification process consistently meets its targets for yield and purity, minimizing batch-to-batch variability. acs.org
Raw Material Quality Control and Its Influence on Impurity Generation
The quality of the final Eptifibatide active pharmaceutical ingredient (API) is intrinsically linked to the quality of the raw materials used in its synthesis. polypeptide.compolypeptide.com The manufacturing process for synthetic peptides like Eptifibatide involves a sequence of chemical reactions where impurities from starting materials can be carried through, transformed, or contribute to side reactions, ultimately compromising the purity of the final product. polypeptide.com Regulatory bodies, guided by frameworks like the International Conference on Harmonization (ICH) Q11, emphasize the critical need for stringent control over raw materials and a thorough justification for the selection of starting materials. polypeptide.com
Impurities in peptide APIs can be broadly categorized as those related to the process and those related to the product itself. Many process-related impurities originate directly from the raw materials. biopharmaspec.com These include the fundamental building blocks—amino acids and their derivatives—as well as reagents, solvents, and other process aids. biopharmaspec.com For Eptifibatide synthesis, which is a complex multi-step process, controlling the impurity profile of each component is paramount. polypeptide.com
Key sources of impurities stemming from raw materials include:
Amino Acid Derivatives: The Fmoc-protected amino acids used as starting materials can contain several impurities. creative-peptides.comoutsourcedpharma.com These may include dipeptides (e.g., Fmoc-Xaa-Xaa-OH), which can lead to the insertion of an extra amino acid residue in the peptide sequence. creative-peptides.com Conversely, the presence of unprotected amino acids (H-Xaa-OH) can result in deletion sequences where an amino acid is missing. creative-peptides.com Racemization during the synthesis of amino acid derivatives can introduce diastereomeric impurities (e.g., D-amino acids), which are often difficult to separate from the desired peptide. outsourcedpharma.comnih.gov
Reagents and Solvents: Residual solvents, heavy metals, and contaminants within chemical reagents can introduce non-peptide impurities or catalyze degradation of the peptide chain. biopharmaspec.com Heavy metals, in particular, are a concern due to their potential toxicity and their ability to promote degradation reactions. biopharmaspec.com
Solid-Phase Support: The resin used in solid-phase peptide synthesis (SPPS), the common method for producing peptides like Eptifibatide, can also be a source of impurities if not properly handled or if it has manufacturing defects. biopharmaspec.comnih.gov
The influence of these raw material impurities on the generation of "Eptifibatide Impurity 1" and other related substances is significant. A robust control strategy, therefore, involves rigorous testing of all incoming materials to ensure they meet predefined specifications. polypeptide.com This proactive approach is essential to ensure the consistency and quality of the final API. polypeptide.com
Table 1: Influence of Raw Material Quality on Eptifibatide Impurity Generation This is an interactive table. Click on the headers to sort.
| Raw Material Category | Potential Contaminant/Impurity | Potential Impact on Eptifibatide Quality |
|---|---|---|
| Amino Acid Derivatives | Dipeptide Impurities (Fmoc-Xaa-Xaa-OH) | Can lead to insertion impurities (e.g., endo-Xaa impurities) in the final peptide sequence. creative-peptides.com |
| Unprotected Amino Acids (H-Xaa-OH) | May cause deletion sequences (e.g., Des-amino acid impurities) due to incomplete coupling. creative-peptides.com | |
| Racemized/Diastereomeric Impurities (D-amino acids) | Results in diastereomers of Eptifibatide that can be difficult to separate and may affect biological activity. outsourcedpharma.com | |
| Reagents | Heavy Metals (from equipment or reagents) | Can facilitate peptide degradation and pose a toxicological risk. biopharmaspec.com |
| Contaminants in Coupling Agents/Deprotection Agents | May lead to the formation of adducts or other side-chain modifications. nih.gov | |
| Solvents | Residual Solvents | Must be controlled to acceptable, safe levels in the final API. biopharmaspec.com |
| Other Materials | Buffer Salts, Chromatography Materials | Can introduce unwanted impurities into the product stream if not properly controlled. biopharmaspec.com |
Application of Quality by Design (QbD) Principles to Eptifibatide Impurity Control
Quality by Design (QbD) offers a systematic and science-based approach to pharmaceutical development and manufacturing, moving beyond traditional quality control by testing the final product to proactively building quality into the process. nih.govnih.gov For a complex synthetic peptide like Eptifibatide, implementing QbD principles is crucial for effectively controlling impurities, including "this compound". teknoscienze.com The foundation of QbD is outlined in ICH guidelines Q8, Q9, and Q10. researchgate.neteuropa.eu
The QbD process begins with defining a Quality Target Product Profile (QTPP) , which outlines the desired quality characteristics of the final drug product, considering its safety and efficacy. nih.gov From the QTPP, Critical Quality Attributes (CQAs) are identified. CQAs are physical, chemical, or biological attributes that must be controlled within a specific limit to ensure the desired product quality. nih.gov For Eptifibatide, purity is a primary CQA, with the levels of specific identified impurities, such as "this compound," and unspecified impurities being key indicators. nih.gov
Once CQAs are established, the next step involves identifying Critical Material Attributes (CMAs) of the raw materials and Critical Process Parameters (CPPs) of the manufacturing process that can impact these CQAs. nih.gov This is achieved through risk assessment tools, such as Failure Mode and Effects Analysis (FMEA), and experimental studies like Design of Experiments (DoE). nih.govresearchgate.net
For controlling "this compound":
CMAs could include the purity of specific amino acid derivatives, the presence of reactive impurities in solvents, or the quality of the solid-phase resin. abo.fi
CPPs might involve coupling reaction times, temperatures, the number of wash steps after deprotection, and the conditions for final cleavage and purification. polypeptide.com
By systematically studying the relationships between these CMAs, CPPs, and the formation of "this compound," a Design Space can be established. researchgate.net This is the multidimensional combination of input variables (e.g., material attributes and process parameters) that has been demonstrated to provide assurance of quality. researchgate.net Operating within this defined design space ensures that the process consistently produces Eptifibatide that meets its CQA specifications for purity. researchgate.net The final element is a robust Control Strategy , which includes input material controls, in-process controls, and final product specifications to ensure consistent product quality throughout the product lifecycle. nih.gov
Table 2: Illustrative Risk Assessment (FMEA) for the Formation of this compound This is an interactive table. Click on the headers to sort.
| Potential Failure Mode (Cause) | Potential Effect on CQA (Purity) | Severity | Occurrence | Detection | Risk Priority Number (RPN) | Potential Control Strategy |
|---|---|---|---|---|---|---|
| CMA: High level of a specific reactive impurity in an amino acid raw material. | Formation of "this compound" via a side reaction. | High | Medium | High | Medium | Implement enhanced raw material testing; qualify vendors with tighter specifications. |
| CPP: Incomplete Fmoc-deprotection step during synthesis. | Generation of a deletion peptide, which could be a precursor to or co-elute with Impurity 1. nih.gov | High | Low | Medium | Low | Optimize deprotection time and reagent concentration; use in-process controls (e.g., HPLC) to confirm reaction completion. |
| CPP: Sub-optimal conditions during cleavage from the resin. | Increased side-chain reactions leading to impurity formation. | Medium | Medium | Medium | Medium | Utilize DoE to define optimal cleavage cocktail, time, and temperature. |
| CPP: Inefficient purification chromatography step. | Failure to remove "this compound" to the required level. polypeptide.com | High | Low | High | Low | Develop and validate a high-resolution HPLC purification method; define loading and gradient parameters within the design space. |
Regulatory Science and Research on Impurity Thresholds for Peptide Therapeutics
Evolution of Regulatory Expectations for Peptide Impurities
The regulatory framework for peptide impurities has evolved significantly over the years, moving from a more generalized approach to a more nuanced, risk-based perspective. Initially, peptides were often caught in a regulatory gray area, not fully covered by guidelines for small molecules or biologics. ijsra.net
Key milestones in the evolution of regulatory expectations include:
Early Stages: In the past, there was a lack of harmonized, specific guidance for peptide impurities. The European Pharmacopoeia (Ph. Eur.) for a long time limited the maximum content of any single impurity in synthetic peptides to 0.5%. bioprocessonline.com
ICH Guidelines: While the International Council for Harmonisation (ICH) has established widely recognized guidelines for impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B), these explicitly exclude peptides. ijsra.net However, other ICH guidelines, such as those for Good Manufacturing Practice (ICH Q7), elemental impurities (ICH Q3D), and development and manufacture of drug substances (ICH Q11), are considered applicable to peptides. biopharmaspec.combiopharminternational.com
FDA and EMA Divergence: The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have had differing perspectives on impurity thresholds. The EMA has established limits for impurities in synthetic peptides, which the FDA does not officially recognize. ijsra.net
FDA Guidance for Generic Peptides: A significant development was the FDA's issuance of guidance for certain highly purified synthetic peptide drug products that reference listed drugs of recombinant DNA origin. This guidance details the agency's expectation for the quality of generic peptides, suggesting that any new impurity present at a level above 0.10% that is not present in the reference listed drug (RLD) should be assessed for immunogenicity. bioprocessonline.comusp.org This represents a more stringent approach compared to the 0.15% threshold for identified impurities in small molecules. bioprocessonline.com
Recent Regulatory Thinking: More recently, there has been a push from regulators for lower unspecified impurity levels, with some cases for both long- and short-chain peptides seeing requests for a 0.10% specification. This shift is driven by both safety concerns and the desire for batch-to-batch consistency. youtube.com
This evolution reflects a growing understanding of the potential impact of impurities on the safety and efficacy of peptide therapeutics, particularly concerning immunogenicity.
Academic Research on the Scientific Basis for Impurity Acceptance Criteria
Academic research has played a crucial role in providing the scientific rationale for establishing impurity acceptance criteria for peptide therapeutics. This research often focuses on understanding the origins of impurities, their potential biological consequences, and the analytical capabilities to detect and quantify them.
A key area of research is the immunogenicity of peptide impurities . Even small modifications to a peptide's sequence or structure can potentially elicit an immune response. Research has shown that impurities can introduce new T-cell epitopes, which are sequences that can be recognized by the immune system and trigger a response. usp.orgresearchgate.net This has led to the development of in-silico and in-vitro methods to predict and assess the immunogenic potential of impurities. usp.orgfda.gov
Another critical aspect of academic research is the development and refinement of analytical techniques . The complexity of peptide impurity profiles requires sophisticated analytical methods. Research has focused on:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are considered the workhorse techniques for purity assessment and the detection of impurities. ijsra.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for the characterization and quantification of peptide-related impurities, offering high selectivity and sensitivity. rsc.org
Orthogonal Analytical Methods: Research emphasizes the need for using multiple, independent analytical techniques (orthogonal methods) to provide a comprehensive impurity profile and minimize the risk of co-eluting impurities. bioprocessonline.com
The scientific basis for acceptance criteria is also informed by the principle of as low as reasonably practicable (ALARP) . This involves a balance between the potential risks posed by an impurity and the technical feasibility of controlling it to a certain level. Research into advanced manufacturing and purification processes contributes to achieving lower impurity levels.
Strategies for Impurity Qualification in Research and Development (excluding clinical/toxicology data)
Impurity qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified. In the context of research and development, and excluding direct clinical or toxicological data, several strategies are employed:
In-Silico Assessment: Computational tools are used to predict the potential immunogenicity and toxicity of impurities. These tools can analyze the amino acid sequence of an impurity and predict its binding affinity to Major Histocompatibility Complex (MHC) molecules, a key step in initiating an immune response. usp.orgfda.govnih.gov Algorithms can also screen for sequences with homology to known human proteins to assess the risk of off-target effects.
In-Vitro Assays: A range of laboratory-based assays can be used to assess the biological activity of impurities without resorting to animal testing. These can include:
T-cell activation assays: These assays measure the proliferation or cytokine production of T-cells in response to the impurity, providing an indication of its immunogenic potential. fda.gov
Innate immune response assays: These assays can evaluate whether an impurity activates innate immune cells, which can be an early indicator of an inflammatory response. fda.gov
Receptor binding assays: If the parent peptide has a known receptor, binding assays can determine if the impurity interacts with the same receptor, which could lead to altered efficacy or off-target effects.
Extensive Analytical Characterization: Thorough characterization of an impurity's structure is a prerequisite for any qualification strategy. Techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the precise chemical structure of the impurity. ijsra.netrsc.org This information is critical for in-silico predictions and for understanding potential degradation pathways.
Reference to the Reference Listed Drug (RLD): For generic peptides, a key strategy is to demonstrate that the impurity profile of the generic product is comparable to that of the RLD. fda.gov This involves comprehensive side-by-side analytical comparisons. If an impurity is present in the generic product at a level no higher than in the RLD, its safety is considered to have been established by the clinical use of the originator product.
These non-clinical strategies provide a scientific, data-driven approach to qualifying impurities, reducing the reliance on extensive and costly clinical and toxicological studies, particularly in the early stages of development.
Impurity Control Strategies in the Context of Global Regulatory Frameworks
Key elements of a global impurity control strategy include:
Control of Starting Materials: The quality of the raw materials, particularly the amino acid derivatives used in solid-phase peptide synthesis (SPPS), has a direct impact on the impurity profile of the final product. rsc.org Control strategies include stringent specifications for starting materials, including limits on their own impurities.
In-Process Controls: Monitoring and controlling critical process parameters during synthesis, purification, and cleavage are essential to minimize the formation of process-related impurities. This includes controlling reaction times, temperatures, and the amounts of reagents used. regulations.gov
Purification Process: The purification process, typically involving multiple chromatographic steps, is a critical gatekeeper for removing impurities. The choice of purification methods and their optimization are key to achieving the desired purity of the drug substance.
Comprehensive Analytical Testing: A well-defined set of analytical methods is used to monitor the impurity profile of the drug substance. This typically includes:
HPLC/UPLC: For routine purity testing and quantification of impurities. ijsra.net
Mass Spectrometry: For identification and characterization of impurities. rsc.org
Orthogonal Methods: The use of multiple analytical techniques with different separation principles to ensure a complete picture of the impurity profile. bioprocessonline.com
Setting Specifications: Based on the data from analytical characterization, stability studies, and non-clinical qualification, acceptance criteria (specifications) are established for each identified impurity, as well as for total impurities. These specifications must be justified and meet the requirements of the relevant regulatory authorities (e.g., FDA, EMA).
The following table outlines the different impurity thresholds and considerations from various regulatory perspectives:
| Regulatory Body/Guideline | Reporting Threshold | Identification Threshold | Qualification Threshold | Key Considerations |
| ICH Q3A (Small Molecules) | ≥0.05% | ≥0.10% or 1.0 mg/day TDI (whichever is lower) | ≥0.15% or 1.0 mg/day TDI (whichever is lower) | Explicitly excludes peptides. ijsra.net |
| European Pharmacopoeia (Ph. Eur.) | >0.1% | >0.5% | >1.0% | Not globally followed, particularly by the FDA. bioprocessonline.comusp.org |
| FDA Guidance (Certain Generic Peptides) | - | ≥0.10% | Impurities >0.1% not in RLD require immunogenicity assessment. | Focus on immunogenicity risk for new impurities. bioprocessonline.comusp.org |
Interactive Data Table: Regulatory Impurity Thresholds for Peptides
| Regulatory Framework | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ICH Q3A (for comparison) | 0.05% | 0.10% | 0.15% |
| European Pharmacopoeia | 0.1% | 0.5% | 1.0% |
| FDA (Generic Peptides) | N/A | 0.10% | >0.1% (if new) |
TDI: Total Daily Intake
A successful global impurity control strategy requires a deep understanding of the manufacturing process, robust analytical capabilities, and a proactive approach to engaging with regulatory agencies to ensure that the safety and quality of the peptide therapeutic are maintained.
Future Directions and Emerging Research in Eptifibatide Impurity Science
Development of Novel Analytical Technologies for Enhanced Impurity Detection
The detection and characterization of peptide impurities, which can be structurally very similar to the active pharmaceutical ingredient (API), necessitate the use of highly sophisticated analytical techniques. While high-performance liquid chromatography (HPLC) is a cornerstone for purity assessment, its combination with high-resolution mass spectrometry (HRMS) has become indispensable for the definitive identification of impurities. researchgate.netnih.govwaters.com
Recent advancements are pushing the boundaries of detection and characterization:
Ultra-High-Performance Liquid Chromatography (U(H)PLC): U(H)PLC systems and columns are now routinely used in peptide analysis, offering improved resolution and faster analysis times, which is crucial for separating closely related impurities. almacgroup.com
Two-Dimensional Liquid Chromatography (2D-LC): This technique is gaining traction as a powerful tool to enhance the separation of complex peptide mixtures, including isomeric impurities that may co-elute in a single chromatographic dimension. almacgroup.com
Ion Mobility Spectrometry (IMS): Coupled with mass spectrometry, IMS provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. This is particularly useful for distinguishing between isomeric and isobaric impurities which have the same mass. oxfordglobal.com
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide accurate mass measurements that are critical for determining the elemental composition of impurities. nih.govmdpi.com Data-independent acquisition (MSE) methods allow for the collection of fragment ion data for all components in a sample, aiding in the structural elucidation of unknown impurities. waters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides and can be instrumental in distinguishing between isomeric forms of impurities. oxfordglobal.com
These advanced techniques are crucial for addressing the increasing regulatory scrutiny on peptide impurities, with agencies like the European Medicines Agency (EMA) setting stringent limits for unqualified impurities. oxfordglobal.com
Computational Chemistry and Modeling Approaches for Impurity Prediction
Computational approaches are emerging as valuable tools to predict the formation of impurities during peptide synthesis and degradation. biopharmaspec.com By leveraging bioinformatics and molecular modeling, it is possible to design synthetic peptides with optimized properties. biopharmaspec.com
Key areas of computational research include:
Predicting Peptide Behavior: Computational pipelines can be used to sample the conformational landscape of peptides, providing insights into their behavior in solution. youtube.com This understanding can help predict potential degradation pathways that lead to impurity formation.
In Silico Prediction of Degradation: Models can be developed to predict the likelihood of specific chemical modifications, such as deamidation, oxidation, and isomerization, which are common sources of impurities. oxfordglobal.com
Modeling of Chromatographic Retention: Predicting the retention time of peptides and their potential impurities can aid in method development and the identification of unknown peaks in a chromatogram.
Peptide Property Prediction using AI: Artificial intelligence and machine learning models are being developed to predict various peptide properties relevant to mass spectrometry analysis, such as digestibility and charge state distribution, which can improve peptide identification and quantification. nih.gov
These predictive models can help in developing more robust manufacturing processes and control strategies to minimize the formation of impurities like Eptifibatide (B1663642) Impurity 1.
Research on Impurity Reference Standards and Certified Materials
The availability of well-characterized reference standards is fundamental for the accurate identification and quantification of impurities. synzeal.comaxios-research.com Several organizations and companies specialize in the synthesis and supply of pharmacopeial and non-pharmacopeial Eptifibatide impurities. synzeal.comaxios-research.compharmaffiliates.com
The development and use of impurity reference standards are critical for:
Method Validation: Reference standards are essential for validating the accuracy, precision, and linearity of analytical methods used for impurity testing. usp.org
Quality Control (QC): They are used in routine QC testing to ensure that batches of the drug substance and drug product meet the required purity specifications. synzeal.comaxios-research.com
Identification of Unknown Impurities: By comparing the analytical data of an unknown peak to that of a certified reference standard, its identity can be confirmed. synzeal.com
Regulatory Compliance: Regulatory agencies require the use of well-characterized reference materials to support product registration and lifecycle management. usp.org
The United States Pharmacopeia (USP) provides reference standards for Eptifibatide and some of its related impurities, such as the Eptifibatide dimer. usp.org The USP also offers Analytical Reference Materials (ARMs) to support impurity analysis, which are thoroughly characterized using orthogonal techniques like LC-MS, NMR, and HPLC. usp.org
| Supplier | Product Name | Catalogue No. | Molecular Formula | Molecular Weight | CAS No. |
| Axios Research | Eptifibatide Impurity 1 | AR-E01640 | C₃₅H₄₈N₁₀O₁₀S₂ | 832.95 | NA |
| SynZeal | Eptifibatide Impurity | SZ-E081007 | C35H49N11O9S2 | 832 | 3079028-51-3 |
This table is based on available data and is for illustrative purposes. For the most current and detailed information, please refer to the suppliers directly.
Interdisciplinary Approaches to Eptifibatide Impurity Research (e.g., chemical kinetics, advanced materials science)
A comprehensive understanding of Eptifibatide impurities requires a multidisciplinary approach that integrates various scientific fields.
Chemical Kinetics: Studying the kinetics of degradation pathways, such as hydrolysis, oxidation, and racemization, can provide valuable insights into the stability of Eptifibatide and the formation rates of its impurities under different storage and processing conditions. resolvemass.ca Forced degradation studies are a key component of this, deliberately stressing the peptide to identify likely degradants. researchgate.netoxfordglobal.com
Advanced Materials Science: The development of novel stationary phases for chromatography and sample containers with low-binding surfaces are examples of how materials science contributes to improving peptide analysis. almacgroup.comwaters.com Peptides are known to be "sticky" and can adhere to glass surfaces, leading to sample loss; using polypropylene (B1209903) or other specialized materials can mitigate this issue. waters.com
Solid-Phase Peptide Synthesis (SPPS) Chemistry: A deep understanding of the chemical reactions and potential side reactions during SPPS is crucial for minimizing process-related impurities. nih.gov Inefficient coupling or deprotection steps can lead to deletion sequences or other modifications. mdpi.comnih.gov
By combining expertise from these different areas, researchers can develop a more holistic understanding of impurity formation and devise more effective control strategies.
Addressing Unresolved Challenges in Peptide Impurity Analysis
Despite significant advances, several challenges remain in the analysis of peptide impurities.
Structural Complexity: The inherent flexibility and potential for multiple conformations of peptides can complicate their separation and analysis. resolvemass.ca
Low-Level Impurity Detection: Detecting and quantifying impurities present at very low levels (e.g., below 0.1%) requires highly sensitive analytical methods. resolvemass.cayoutube.com
Isomeric Impurities: Separating and identifying impurities that are isomers of the parent peptide (having the same mass and elemental composition) is a significant challenge that often requires orthogonal analytical techniques. almacgroup.comyoutube.com
Data Interpretation: The deconvolution of complex mass spectral data, especially with overlapping isotopic patterns, demands significant expertise. resolvemass.ca
Lack of Harmonized Approaches: Differences in regulatory expectations between regions can create challenges for manufacturers in developing a global impurity control strategy. youtube.com
Future research will need to focus on developing more robust and standardized analytical methods, as well as automated data analysis tools, to address these ongoing challenges and ensure the quality and safety of Eptifibatide and other peptide therapeutics.
Q & A
Basic Research Question
- Documentation : Record raw chromatograms, integration parameters, and calibration curves for peer review .
- Blind Analysis : Use independent analysts to quantify impurities to reduce bias .
Advanced Tip : Implement electronic lab notebooks (ELNs) with audit trails to track data modifications and ensure compliance with ALCOA+ principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
